Cas no 1936663-41-0 (2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine)

2-Chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated pyridine derivative characterized by its unique cyclopropyl and trifluoromethyl substituents. This compound is of significant interest in agrochemical and pharmaceutical research due to its structural features, which enhance biological activity and metabolic stability. The presence of the trifluoromethyl group improves lipophilicity and bioavailability, while the chloro and cyclopropyl moieties contribute to selective reactivity. Its well-defined molecular structure makes it a valuable intermediate for synthesizing advanced active ingredients. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its versatility in cross-coupling and functionalization reactions further underscores its utility in industrial and academic settings.
2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine structure
1936663-41-0 structure
Product Name:2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine
CAS No:1936663-41-0
MF:C9H7ClF3N
MW:221.606791734695
MDL:MFCD29048487
CID:5153163
PubChem ID:129452285
Update Time:2025-10-28

2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]-
    • 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine
    • MDL: MFCD29048487
    • Inchi: 1S/C9H7ClF3N/c10-7-6(2-1-5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2
    • InChI Key: WAPOKCYRIMTINL-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=CC=C1C1(C(F)(F)F)CC1

2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine Pricemore >>

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Additional information on 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine

Introduction to 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine (CAS No. 1936663-41-0)

2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine, identified by its CAS number 1936663-41-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in medicinal chemistry as key structural motifs in numerous bioactive molecules.

The molecular structure of 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a chloro substituent at the 2-position of the pyridine ring introduces electrophilic characteristics, making it susceptible to nucleophilic substitution reactions. Additionally, the cyclopropyl group at the 3-position provides a rigid three-membered ring structure, which can influence the conformation and electronic properties of the molecule. The trifluoromethyl group further enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring both pyridine and cyclopropyl moieties. These structural elements have been identified as important pharmacophores in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The combination of these features in 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine suggests that it may exhibit multiple biological activities, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of novel therapeutic agents. The chloro and trifluoromethyl groups provide versatile handles for further functionalization, allowing chemists to explore a wide range of derivatives with tailored biological properties. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, while nucleophilic aromatic substitutions can be used to replace the chloro substituent with other bioisosteric moieties.

Recent advances in computational chemistry have also facilitated the study of 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine by enabling high-throughput virtual screening and molecular docking simulations. These computational approaches have been instrumental in identifying potential binding interactions with target proteins, providing valuable insights into the compound's mechanism of action. For example, studies have suggested that this compound may interact with enzymes involved in signal transduction pathways relevant to cancer and inflammation.

The synthesis of 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine represents a challenging yet rewarding task for organic chemists. The synthesis typically involves multi-step sequences that require careful optimization to achieve high yields and purity. Key steps often include cyclopropanation reactions to introduce the cyclopropyl group, followed by halogenation and functional group transformations to achieve the desired substitution pattern. Recent methodologies have focused on greener synthetic routes, incorporating catalytic systems that minimize waste and improve atom economy.

In addition to its synthetic interest, 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine has been explored in several preclinical studies as a potential lead compound for drug development. Initial pharmacokinetic studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting that it may be suitable for oral administration. Furthermore, preliminary in vitro assays have revealed inhibitory activity against several enzymes and receptors of interest in therapeutic research.

The future direction of research on 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine is likely to focus on expanding its chemical diversity through derivatization efforts and exploring its potential in vivo efficacy. By leveraging modern synthetic techniques and biotechnological tools, researchers aim to develop novel analogs with enhanced potency and selectivity. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into tangible therapeutic outcomes.

Overall, 2-chloro-3-1-(trifluoromethyl)cyclopropylpyridine (CAS No. 1936663-41-0) represents a fascinating example of how structural complexity can be harnessed to develop innovative pharmaceuticals. Its unique combination of functional groups and promising biological profile make it a valuable asset in the ongoing quest to discover new treatments for human diseases.

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